molecular formula C24H27N3O4 B490945 4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(2-(piperazin-1-yl)ethyl)-1H-pyrrol-2(5H)-one CAS No. 462069-92-7

4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(2-(piperazin-1-yl)ethyl)-1H-pyrrol-2(5H)-one

Cat. No.: B490945
CAS No.: 462069-92-7
M. Wt: 421.5g/mol
InChI Key: XCSIDBUNXXQSLA-LSDHQDQOSA-N
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Description

“4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(2-(piperazin-1-yl)ethyl)-1H-pyrrol-2(5H)-one” is a complex organic compound that features a pyrrolone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrrolone core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzoyl group: This step might involve Friedel-Crafts acylation.

    Hydroxylation and methoxylation: These functional groups can be introduced through selective oxidation and methylation reactions.

    Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy and piperazine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Alcohols.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

This compound may have several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    4-benzoyl-3-hydroxy-5-phenyl-1-(2-(piperazin-1-yl)ethyl)-1H-pyrrol-2(5H)-one: Similar structure but lacks the methoxy group.

    4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(2-(methylamino)ethyl)-1H-pyrrol-2(5H)-one: Similar structure but has a methylamino group instead of piperazine.

Uniqueness

The presence of both the methoxyphenyl and piperazine groups in “4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(2-(piperazin-1-yl)ethyl)-1H-pyrrol-2(5H)-one” may confer unique biological activity or chemical reactivity compared to its analogs.

Properties

IUPAC Name

(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)-1-(2-piperazin-1-ylethyl)pyrrolidine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-31-19-9-7-17(8-10-19)21-20(22(28)18-5-3-2-4-6-18)23(29)24(30)27(21)16-15-26-13-11-25-12-14-26/h2-10,21,25,28H,11-16H2,1H3/b22-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSIDBUNXXQSLA-LSDHQDQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCN4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCN4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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